molecular formula C18H26N2O4S B11113000 Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11113000
M. Wt: 366.5 g/mol
InChI Key: ZETOZIIHYKVRFX-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with carbamoyl, cyclohexylpropanamido, and methyl groups.

Preparation Methods

The synthesis of ETHYL 5-CARBAMOYL-2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of the carbamoyl, cyclohexylpropanamido, and methyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

ETHYL 5-CARBAMOYL-2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-CARBAMOYL-2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-CARBAMOYL-2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    4-carbamoyl-2-[2-(1H-pyrazol-1-yl)propanamido]butanoic acid: Another compound with a carbamoyl and propanamido functional group.

    Phenylboronic acid: A compound with a boronic acid functional group, used in various chemical reactions and applications. The uniqueness of ETHYL 5-CARBAMOYL-2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-(3-cyclohexylpropanoylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H26N2O4S/c1-3-24-18(23)14-11(2)15(16(19)22)25-17(14)20-13(21)10-9-12-7-5-4-6-8-12/h12H,3-10H2,1-2H3,(H2,19,22)(H,20,21)

InChI Key

ZETOZIIHYKVRFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCC2CCCCC2

Origin of Product

United States

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